tert-butyl (1R,3R,5S,7S)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.0^{3,5}]nonane-8-carboxylate
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Overview
Description
tert-Butyl (1R,3R,5S,7S/1S,3S,5R,7R)-4,4,7-trimethyl-9-oxo-8-azatricyclo[52003,5]nonane-8-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3R,5S,7S)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.0^{3,5}]nonane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl ester group through esterification reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3R,5S,7S/1S,3S,5R,7R)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.03,5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1R,3R,5S,7S)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.0^{3,5}]nonane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features allow it to interact with specific biological targets, making it useful in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3R,5S,7S)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.0^{3,5}]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-Butyl (1R,3R,5S,7S/1S,3S,5R,7R)-4,4,7-trimethyl-9-oxo-8-azatricyclo[52003,5]nonane-8-carboxylate stands out due to its tricyclic structure and the presence of multiple chiral centers This unique configuration imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
tert-butyl (1R,3R,5S,7S)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.03,5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-12(18)10-7-9-11(15(9,4)5)8-16(10,17)6/h9-11H,7-8H2,1-6H3/t9-,10+,11+,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYLDJZJXLBTLB-INLINHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC3(C(C2)C(=O)N3C(=O)OC(C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]3[C@H](C3(C)C)C[C@H]1C(=O)N2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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